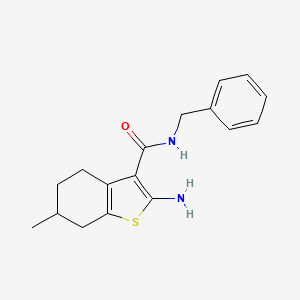

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

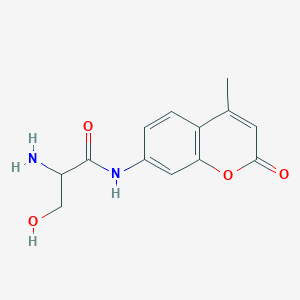

The compound 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. This particular derivative is part of a broader class of compounds that have been synthesized and studied for their potential pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , typically involves initial reactions with various organic reagents. For instance, the synthesis of related compounds has been reported using 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide as a starting material, reacting with different reagents to yield a series of novel derivatives . The synthesis process is monitored using techniques like thin-layer chromatography (TLC), and the purity of the substances is often confirmed to be over 95% using high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). These techniques help confirm the structure of the newly synthesized compounds . Crystal structure analysis is also a crucial part of understanding these molecules, as it provides detailed information about the arrangement of atoms within the crystal lattice and the stabilization of the structure through intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes to form azomethine derivatives. The reactivity of these compounds can be influenced by the substituents present on the aromatic core, affecting the completeness of the reaction . The chemical reactions are typically carried out in solvents like ethanol and monitored to ensure the desired product is obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of functional groups such as amino, methyl, and carboxamide groups can significantly influence these properties. The compounds' acute toxicity is assessed through LD50 determination, and their pharmacological activities are compared with standard drugs like procaine amide, lidocaine, diazepam, and buspirone . The crystal structure contributes to the understanding of the compound's stability and potential interactions in biological systems .

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field is Medicinal Chemistry and Neuroscience .

Summary of the Application

This compound has been used in the development of new donepezil analogs, which are potential anti-Alzheimer agents . Donepezil is a medication used to treat Alzheimer’s disease, and researchers are constantly looking for new compounds that can enhance its effectiveness or offer new treatment avenues.

Methods of Application or Experimental Procedures

The researchers designed and synthesized new benzothiophene-based compounds, including variations of the “2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” molecule . These compounds were then evaluated for their ability to inhibit acetylcholinesterase (AChE) and β-amyloid protein, both of which are targets in Alzheimer’s disease treatment .

Results or Outcomes

Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro . In particular, compound 3g showed a significant β-amyloid inhibitory effect exceeding that of donepezil . Furthermore, compound 3j showed the best inhibitory activity comparable to that of donepezil . The in vivo evaluation of the promising compounds (3g and 3j) confirmed a significant memory improvement in scopolamine-induced memory impairment model in mice .

Propiedades

IUPAC Name |

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-11-7-8-13-14(9-11)21-16(18)15(13)17(20)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10,18H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEZCXXBPYBIQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)